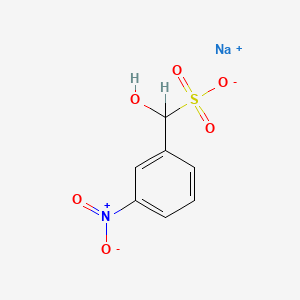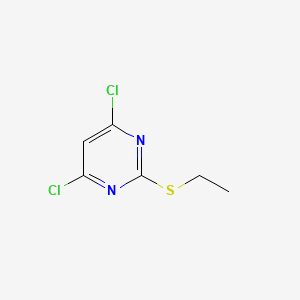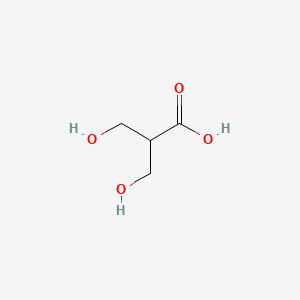
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride
描述
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride, also known as BOC-Cl, is an important organic compound in synthetic chemistry. It is a colorless, crystalline solid that is used as a reagent in a variety of organic synthesis reactions. BOC-Cl is a sulfonyl chloride which is used as a protecting group for alcohols and amines. It is also used as a reagent for the synthesis of peptides, oligonucleotides, and other biologically active molecules. Its versatility makes it an essential tool for synthetic chemists.
科学研究应用
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is a versatile reagent in synthetic chemistry and is used in a wide range of scientific research applications. It is used as a protecting group for alcohols and amines, allowing them to be used in subsequent reactions without being affected by the reaction conditions. It is also used in the synthesis of peptides, oligonucleotides, and other biologically active molecules. 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is also used in the synthesis of small organic molecules, such as drugs and dyes.
作用机制
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride is an electrophilic reagent and reacts with nucleophilic groups (such as alcohols and amines) to form a sulfonate ester. The reaction is reversible and can be reversed by hydrolysis in the presence of a base. The mechanism of the reaction is as follows:
1. Nucleophilic attack: The nucleophile attacks the electrophilic carbon of the 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride, forming a tetrahedral intermediate.
2. Deprotonation: The tetrahedral intermediate is deprotonated, forming the sulfonate ester.
3. Rearrangement: The sulfonate ester rearranges to form the final product.
Biochemical and Physiological Effects
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride has no known biochemical or physiological effects. It is used in synthetic chemistry as a reagent and is not intended for human consumption.
实验室实验的优点和局限性
The main advantage of using 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in lab experiments is its versatility. It is a stable reagent that can be used in a wide range of organic synthesis reactions. It is also relatively easy to use and is not toxic.
The main limitation of using 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in lab experiments is that it is not very soluble in water. This can make it difficult to use in reactions that require aqueous solutions.
未来方向
1. Developing new methods for synthesizing 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride.
2. Exploring new applications for 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in organic synthesis.
3. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride as a protecting group in the synthesis of peptides and oligonucleotides.
4. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of small organic molecules, such as drugs and dyes.
5. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of polymers.
6. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of polysaccharides.
7. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of catalysts and other materials.
8. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of biocatalysts.
9. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of polymeric materials.
10. Investigating the use of 3-(Butan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of functional materials.
属性
IUPAC Name |
3-butan-2-yloxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIJVJGPLCDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264156 | |
| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-yloxy)benzene-1-sulfonyl chloride | |
CAS RN |
69129-62-0 | |
| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69129-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylpropoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]](/img/structure/B3056045.png)


![4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine](/img/structure/B3056051.png)

